PRMT5-IN-39

PRMT5 inhibitor MTA-cooperative binding biochemical IC50

First-generation pan-PRMT5 inhibitors suffer from on-target hematological toxicity due to indiscriminate PRMT5 inhibition in normal tissues. PRMT5-IN-39 addresses this by selectively targeting the PRMT5-MTA complex (IC50=3.6 nM) over free PRMT5 (IC50=20.5 nM), providing a 5.7-fold selectivity window for MTA-dependent biology. This compound is ideal for labs needing a defined MTA-cooperative probe without the formulation burden of intravenous administration. - 5.7-fold selectivity: PRMT5/MTA IC50=3.6 nM vs. free PRMT5 IC50=20.5 nM for isogenic MTAP-del vs. MTAP-wt studies. - Orally bioavailable: enables repeated oral gavage dosing for in vivo target engagement and xenograft efficacy experiments. - Imidazo[1,5-a]quinoxaline-8-carboxamide scaffold: chemically distinct from clinical tetrahydroisoquinoline and pyrimidine series for scaffold-hopping campaigns.

Molecular Formula C21H16F3N5O2
Molecular Weight 427.4 g/mol
Cat. No. B12371121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-39
Molecular FormulaC21H16F3N5O2
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=C(C5=CN=CN45)N
InChIInChI=1S/C21H16F3N5O2/c1-28(17-9-31-18-7-12(21(22,23)24)3-4-13(17)18)20(30)11-2-5-14-15(6-11)29-10-26-8-16(29)19(25)27-14/h2-8,10,17H,9H2,1H3,(H2,25,27)/t17-/m1/s1
InChIKeyRJCJMTTXIGGZEL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-39: A New-Generation, Subtype-Differentiated PRMT5 Inhibitor for Cancer Research Procurement


PRMT5-IN-39 (compound 107) is a potent, orally bioavailable small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), identified and claimed in patents US9745291 and US9765068 [1]. This compound belongs to the emerging class of PRMT5 inhibitors that function through a distinct binding mode at the PRMT5–MTA (methylthioadenosine) complex interface, thereby achieving differentiated biochemical potency against the pharmacologically relevant PRMT5/MTA complex (IC50 = 3.6 nM) versus free PRMT5 (IC50 = 20.5 nM) . This complex-specific potency profile positions PRMT5-IN-39 as a valuable research tool for dissecting MTA-dependent PRMT5 biology and for benchmarking against both first-generation pan-PRMT5 inhibitors (e.g., GSK3326595) and other second-generation MTA-cooperative inhibitors (e.g., MRTX1719, AMG 193) that are currently under clinical evaluation [2].

Why PRMT5-IN-39 Cannot Be Interchanged: Quantitative Divergence Across In-Class PRMT5 Inhibitors


The PRMT5 inhibitor landscape is highly heterogeneous, with distinct mechanistic classes—SAM-competitive, substrate-competitive, MTA-cooperative, and PROTAC-based degraders—exhibiting profoundly different selectivity and potency profiles that preclude generic substitution [1]. Even within the MTA-cooperative subclass, quantitative divergence in biochemical IC50, cellular selectivity between MTAP-deleted and MTAP-wild-type cell lines, and oral pharmacokinetics are substantial: for example, the clinical-stage MTA-cooperative inhibitor MRTX1719 demonstrates a Kd of 0.14 pM for PRMT5/MTA by SPR and a 74-fold cellular selectivity window (MTAP-del IC50 = 12 nM vs MTAP-wt IC50 = 890 nM) [2], while other second-generation inhibitors such as AMG 193 show alternative selectivity profiles [3]. Without direct, head-to-head quantitative evidence specific to PRMT5-IN-39, procurement decisions based on class-level assumptions risk selecting a compound with unverified potency, selectivity, or bioavailability characteristics that may not translate to the intended experimental system. The evidence assembled below provides the available quantitative comparators that define where PRMT5-IN-39 sits within this differentiated landscape.

PRMT5-IN-39 Quantitative Differentiation Evidence: Benchmarks Against Comparators


Biochemical IC50 Differentiation: PRMT5/MTA Complex vs. Free PRMT5

PRMT5-IN-39 demonstrates a 5.7-fold greater inhibitory potency against the PRMT5/MTA complex (IC50 = 3.6 nM) compared to free PRMT5 enzyme (IC50 = 20.5 nM), as reported in the MedChemExpress product datasheet citing the original patent biological data . This complex-specific potency profile differentiates PRMT5-IN-39 from first-generation SAM-competitive inhibitors such as GSK3326595, which do not exhibit MTA-dependent selectivity and show equivalent or reduced potency in the presence of MTA [1].

PRMT5 inhibitor MTA-cooperative binding biochemical IC50 cancer epigenetics

Biochemical Selectivity Window Within MTA-Cooperative Inhibitor Class

Among MTA-cooperative PRMT5 inhibitors, PRMT5-IN-39 exhibits a biochemical selectivity ratio of approximately 5.7-fold for PRMT5/MTA over free PRMT5. This can be contextualized against clinical-stage MTA-cooperative inhibitors: MRTX1719 achieves a remarkably high binding affinity for the PRMT5/MTA complex (Kd = 0.14 pM by SPR) [1], while TNG908 shows a Kd of 0.3 nM for PRMT5/MTA [2]. PRMT5-IN-39 occupies an intermediate position in terms of biochemical complex discrimination, with its 5.7-fold selectivity ratio being meaningful for mechanistic studies but notably lower than the >10,000-fold binding discrimination achieved by the most advanced clinical candidates such as MRTX1719 [1][3].

PRMT5/MTA selectivity MTA-cooperative inhibitor comparison synthetic lethality MTAP deletion

Oral Bioavailability as a Differentiating Pharmacokinetic Feature vs. Non-Oral Development Candidates

PRMT5-IN-39 is specifically annotated as an orally active PRMT5 inhibitor , a property that differentiates it from several early-generation PRMT5 tool compounds (e.g., EPZ015666, a SAM-uncompetitive inhibitor with limited oral bioavailability that is primarily used for in vitro studies) [1]. While multiple second-generation clinical candidates including AMG 193 and MRTX1719 also possess oral bioavailability, the explicit oral activity designation of PRMT5-IN-39 positions it as a viable research tool for in vivo pharmacology experiments, including oral dosing in rodent tumor models, without requiring intravenous or intraperitoneal administration.

oral PRMT5 inhibitor pharmacokinetics bioavailability in vivo tool compound

Structural Differentiation: Unique Imidazoquinoxaline Scaffold vs. Tetrahydroisoquinoline and Pyrimidine-Based Clinical Candidates

PRMT5-IN-39 features an imidazo[1,5-a]quinoxaline-8-carboxamide core scaffold , which is chemically distinct from the tetrahydroisoquinoline (THIQ)-based scaffold of MRTX1719 [1], the pyrimidine-based core of AMG 193 [2], and the aminopyrimidine scaffold of TNG908 [3]. This scaffold differentiation is significant because the Amgen patent family covering PRMT5-IN-39 (US9745291, US9765068) specifically claims this imidazoquinoxaline chemical series [4], providing a structurally novel starting point for medicinal chemistry optimization programs distinct from the Mirati (MRTX1719) and Tango (TNG908) chemical matter.

PRMT5 inhibitor scaffold imidazoquinoxaline chemical series differentiation intellectual property

PRMT5-IN-39: Recommended Application Scenarios Based on Quantitative Evidence


Mechanistic Dissection of MTA-Cooperative PRMT5 Inhibition in MTAP-Deleted Cancer Models

PRMT5-IN-39 is best deployed as a mechanistic probe in biochemical and cellular assays designed to interrogate the MTA-dependence of PRMT5 catalytic activity. Its 5.7-fold selectivity for the PRMT5/MTA complex (IC50 = 3.6 nM) over free PRMT5 (IC50 = 20.5 nM) provides a quantifiable window for distinguishing MTA-bound from MTA-free PRMT5 function . This makes it suitable for experiments comparing PRMT5 inhibition in isogenic MTAP-wild-type versus MTAP-deleted cell lines, where the differential accumulation of endogenous MTA can be correlated with compound sensitivity [1].

In Vivo Pharmacodynamic and Efficacy Studies Requiring Oral Dosing in Rodent Tumor Models

For laboratories conducting in vivo pharmacology studies, PRMT5-IN-39's explicit designation as an orally active PRMT5 inhibitor enables repeated oral gavage dosing without the need for formulation-intensive intravenous or intraperitoneal administration . While published PK parameters are currently unavailable, the oral activity designation supports its use in preliminary in vivo target engagement studies (e.g., SDMA suppression in tumor tissue) and xenograft efficacy experiments, provided that adequate PK/PD characterization is performed in-house [1].

Medicinal Chemistry Benchmarking Using a Structurally Novel Imidazoquinoxaline Starting Point

PRMT5-IN-39's imidazo[1,5-a]quinoxaline-8-carboxamide scaffold represents a chemically distinct starting point relative to the tetrahydroisoquinoline (MRTX1719) and pyrimidine (AMG 193, TNG908) series that dominate the clinical landscape . Medicinal chemistry groups can use PRMT5-IN-39 as a reference compound for scaffold-hopping campaigns, selectivity profiling against other PRMT family members, and structure-based design efforts targeting the PRMT5/MTA binding interface [1][2].

Comparative Profiling in PRMT5 Inhibitor Selectivity Panels Against Clinical Benchmarks

PRMT5-IN-39 serves as a useful comparator compound in multi-inhibitor profiling panels that include clinical-stage benchmarks such as MRTX1719, AMG 193, and TNG908 . By running PRMT5-IN-39 alongside these clinical candidates in identical assay formats (e.g., cell viability screening across the PRISM cancer cell line panel [1], or biochemical IC50 determinations under standardized conditions), researchers can generate internally consistent datasets to contextualize the relative potency and selectivity of PRMT5-IN-39 within the broader MTA-cooperative inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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